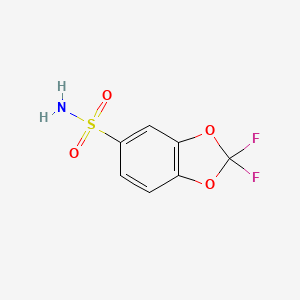

2,2-difluoro-2H-1,3-benzodioxole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-difluoro-1,3-benzodioxole” is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is a colorless to light yellow clear liquid .

Synthesis Analysis

The synthesis of “2,2-difluoro-1,3-benzodioxole” is typically achieved by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

The molecular formula of “2,2-difluoro-1,3-benzodioxole” is C7H4F2O2 . The molecular weight is 158.10 . The SMILES string representation is FC1(F)Oc2ccccc2O1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-difluoro-1,3-benzodioxole” are as follows: It has a density of 1.303 g/mL at 25 °C . The refractive index is 1.444 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Palladium-Catalyzed Direct Arylations

The compound is used in the field of organic chemistry for palladium-catalyzed direct arylation . This process involves the coupling of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds .

Pharmaceutical Applications

The difluorobenzo[d][1,3]dioxole unit is present in important pharmaceutical compounds such as Lumacaftor . Lumacaftor is used to treat Mucoviscidose, a genetic disorder that affects the lungs and digestive system .

Feed Additive

In the field of animal nutrition, the compound is used as a feed additive . It acts as an acidifier, reducing the number of microbes, especially pathogenic bacteria like E. coli . This reduces the production of microbial metabolites, thereby reducing damage to the intestines .

Synthesis of Benzodioxole-Type Compounds

The compound is used in the total synthesis of benzo[d][1,3]dioxole-type compounds . The strategy is based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Production of Polyfluoroalkoxy-Substituted Benzene Derivatives

The compound is used in the production of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are of great interest to researchers working in the field of pharmaceutical chemistry .

Environmental Impact

The synthetic scheme involving this compound is very attractive in terms of cost, simplicity, and low environmental impact . This is compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety and Hazards

“2,2-difluoro-1,3-benzodioxole” is classified as a flammable liquid and vapor (H226). It may cause skin irritation (H315) and may cause an allergic skin reaction (H317) . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKLYYLIXQTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)

![Ethyl 4-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2659901.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)

![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)

![1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2659909.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2659910.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2659913.png)